Target Differentiation: Human iNOS Inhibition Profile
N-(3-Methylphenyl)-2-nitrobenzamide exhibits significant inhibition of human inducible nitric oxide synthase (iNOS) in a cellular context. In a direct comparison within the same assay system, its IC50 of 320 nM is 20-fold more potent than its inhibition of human neuronal nitric oxide synthase (nNOS) (IC50 = 6,500 nM), demonstrating a preference for the inducible isoform [1].
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 320 nM against human iNOS |
| Comparator Or Baseline | Human neuronal NOS (nNOS) |
| Quantified Difference | 20.3-fold more potent against iNOS vs. nNOS |
| Conditions | Cytokine-induced iNOS activity in human DLD1 cells after 24 hrs; nNOS expressed in insect SF9 cells after 1 hr |
Why This Matters
This selectivity ratio (iNOS vs. nNOS) provides a quantitative basis for choosing this compound over less selective nitrobenzamide analogs when studying iNOS-dependent pathways.
- [1] BindingDB. BDBM50372211: N-(3-Methylphenyl)-2-nitrobenzamide. Accessed 2026. View Source
